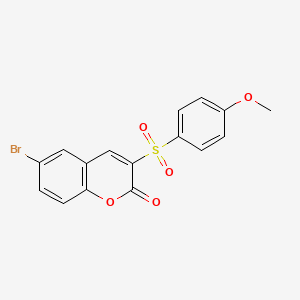

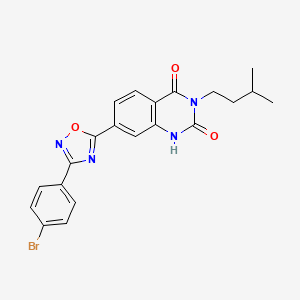

![molecular formula C22H14O7S B2361473 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929413-28-5](/img/structure/B2361473.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety . This moiety is common in many organic compounds, including some benzylisoquinoline alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxole moieties are often synthesized using well-known reactions such as Pd-catalyzed arylation .Aplicaciones Científicas De Investigación

Synthesis of Benzylisoquinoline Alkaloids

This compound is structurally related to benzo[d][1,3]dioxole, which is a feature found in various benzylisoquinoline alkaloids . These alkaloids, such as aporphines, coptisines, and dibenzopyrrocolines, have significant pharmacological properties. The compound could be used in the total synthesis of these alkaloids, which are important for studying their biological activities and potential therapeutic applications.

Development of Aza-Michael Addition Reagents

The benzo[d][1,3]dioxol moiety within the compound can act as a Michael donor in aza-Michael addition reactions . This reaction is crucial for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals.

Bischler–Napieralski Reaction

The compound’s structure is conducive to the Bischler–Napieralski reaction, which is used to synthesize isoquinolines . Isoquinolines are important scaffolds in medicinal chemistry, and this reaction is a key step in the synthesis of many natural products and drugs.

N-Arylation Processes

N-Arylation is a fundamental step in the synthesis of complex organic molecules. The compound could be used as a substrate in palladium-catalyzed N-arylation reactions to create diverse arylated products .

Synthesis of Functionalized Benzo[d][1,3]dioxin-4-ones

The compound could be involved in the synthesis of functionalized benzo[d][1,3]dioxin-4-ones, which are valuable intermediates in organic synthesis . These intermediates can be further transformed into various biologically active molecules.

Direct Amidation Reactions

Given the compound’s structural features, it could be used in direct amidation reactions to produce salicylamides . Salicylamides have a range of applications, including as anti-inflammatory agents and in the development of other pharmaceutical compounds.

Propiedades

IUPAC Name |

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7S/c23-22-17-8-7-15(29-30(24,25)16-4-2-1-3-5-16)12-19(17)28-21(22)11-14-6-9-18-20(10-14)27-13-26-18/h1-12H,13H2/b21-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBGMFGHOPZCRE-NHDPSOOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B2361392.png)

![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)

![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)

![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)

![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)

![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)